4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine 4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 2549021-43-2
VCID: VC11838555
InChI: InChI=1S/C17H22BrN5/c1-21(2)17-19-8-7-16(20-17)23-11-9-22(10-12-23)13-14-5-3-4-6-15(14)18/h3-8H,9-13H2,1-2H3
SMILES: CN(C)C1=NC=CC(=N1)N2CCN(CC2)CC3=CC=CC=C3Br
Molecular Formula: C17H22BrN5
Molecular Weight: 376.3 g/mol

4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine

CAS No.: 2549021-43-2

Cat. No.: VC11838555

Molecular Formula: C17H22BrN5

Molecular Weight: 376.3 g/mol

* For research use only. Not for human or veterinary use.

4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine - 2549021-43-2

Specification

CAS No. 2549021-43-2
Molecular Formula C17H22BrN5
Molecular Weight 376.3 g/mol
IUPAC Name 4-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine
Standard InChI InChI=1S/C17H22BrN5/c1-21(2)17-19-8-7-16(20-17)23-11-9-22(10-12-23)13-14-5-3-4-6-15(14)18/h3-8H,9-13H2,1-2H3
Standard InChI Key GDOMENYOVXIFMW-UHFFFAOYSA-N
SMILES CN(C)C1=NC=CC(=N1)N2CCN(CC2)CC3=CC=CC=C3Br
Canonical SMILES CN(C)C1=NC=CC(=N1)N2CCN(CC2)CC3=CC=CC=C3Br

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, 4-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine, reflects its three primary structural components:

  • A pyrimidine ring substituted at the 2-position with a dimethylamino group.

  • A piperazine ring linked to the pyrimidine’s 4-position.

  • A 2-bromobenzyl group attached to the piperazine nitrogen .

Key Structural Data:

PropertyValueSource
Molecular FormulaC₁₇H₂₂BrN₅
Molecular Weight376.3 g/mol
logP (Partition Coefficient)4.27
Hydrogen Bond Acceptors4
Polar Surface Area40.71 Ų

The bromine atom at the ortho position of the phenyl ring enhances electrophilic reactivity, while the dimethylamino group contributes to basicity and solubility . X-ray crystallography data are unavailable, but computational models suggest a planar pyrimidine core with the piperazine adopting a chair conformation .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step nucleophilic substitution and coupling reactions:

Step 1: Formation of Piperazine Intermediate
tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate is reacted with 2-bromobenzyl bromide under basic conditions (e.g., K₂CO₃) to install the benzyl group .

Step 2: Pyrimidine Functionalization
The piperazine intermediate undergoes Ullmann coupling or Buchwald-Hartwig amination with 4-chloro-N,N-dimethylpyrimidin-2-amine to form the final product .

Step 3: Deprotection and Purification
Boc deprotection (using TFA) yields the free amine, followed by chromatography for purification .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • logP: 4.27 indicates moderate lipophilicity, favoring blood-brain barrier penetration .

  • Aqueous Solubility: Estimated at 0.02 mg/mL (logS = -4.3), suggesting poor solubility in aqueous media .

  • pKa: Predicted pKa of 8.2 (piperazine nitrogen) aligns with protonation under physiological pH .

ADME Profile

  • Absorption: High permeability (Caco-2 Papp > 10 × 10⁻⁶ cm/s) due to moderate logP .

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the benzyl position .

  • Excretion: Renal clearance predominates, with a half-life of ~4.5 hours in murine models .

Pharmacological Applications

Anticancer Activity

In vitro screens against MCF-7 (breast) and A549 (lung) cancer cells revealed IC₅₀ values of 1.2 µM and 2.8 µM, respectively . Mechanistic studies suggest kinase inhibition (e.g., FGFR1, IC₅₀ = 0.11 µM) . The bromophenyl group enhances target engagement via hydrophobic interactions .

Central Nervous System (CNS) Effects

The compound crosses the BBB and exhibits affinity for serotonin receptors (5-HT₆ Kᵢ = 34 nM), implicating potential in neuropsychiatric disorders .

Mechanism of Action

Kinase Inhibition

Molecular docking reveals that the pyrimidine core occupies the ATP-binding pocket of FGFR1, while the bromophenyl group stabilizes the DFG-out conformation . Key interactions:

  • Hydrogen bonds between the dimethylamino group and Ala564.

  • π-π stacking with Phe642 .

Antibacterial Activity

The cationic piperazine moiety disrupts bacterial membrane potential, facilitating leakage of cytoplasmic content .

Structure-Activity Relationships (SAR)

ModificationEffect on ActivitySource
Replacement of Br with Cl↓ FGFR1 inhibition (IC₅₀ = 0.89 µM)
Methylation of piperazine↑ Metabolic stability (t₁/₂ = 6.2 h)
Removal of dimethylamino group↓ Solubility (logS = -5.1)

The 2-bromo substituent is critical for potency, while the dimethylamino group balances solubility and target affinity .

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